molecular formula C22H26N4O7 B13344283 1-Boc-1,3-bis(4-nitrophenethyl)urea

1-Boc-1,3-bis(4-nitrophenethyl)urea

Cat. No.: B13344283
M. Wt: 458.5 g/mol
InChI Key: KTEIPTZTFUIZQB-UHFFFAOYSA-N
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Description

1-Boc-1,3-bis(4-nitrophenethyl)urea is a synthetic urea derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and two 4-nitrophenethyl substituents. Its molecular formula is C₂₃H₂₈N₄O₇, with a molecular weight of 488.49 g/mol. The Boc group enhances steric protection and acid-labile stability during synthetic processes, while the electron-withdrawing nitro groups on the phenethyl moieties influence electronic properties and reactivity.

Properties

Molecular Formula

C22H26N4O7

Molecular Weight

458.5 g/mol

IUPAC Name

tert-butyl N-[2-(4-nitrophenyl)ethyl]-N-[2-(4-nitrophenyl)ethylcarbamoyl]carbamate

InChI

InChI=1S/C22H26N4O7/c1-22(2,3)33-21(28)24(15-13-17-6-10-19(11-7-17)26(31)32)20(27)23-14-12-16-4-8-18(9-5-16)25(29)30/h4-11H,12-15H2,1-3H3,(H,23,27)

InChI Key

KTEIPTZTFUIZQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-1,3-bis(4-nitrophenethyl)urea typically involves the reaction of 1,3-bis(4-nitrophenethyl)urea with tert-butoxycarbonyl (Boc) anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain high purity.

Chemical Reactions Analysis

1-Boc-1,3-bis(4-nitrophenethyl)urea undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-1,3-bis(4-nitrophenethyl)urea is utilized in a variety of scientific research fields:

Mechanism of Action

The mechanism of action of 1-Boc-1,3-bis(4-nitrophenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can participate in redox reactions, altering the activity of target proteins and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Urea Derivatives

Structural and Functional Comparisons

Below is a comparative analysis of 1-Boc-1,3-bis(4-nitrophenethyl)urea with three structurally related urea derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
This compound C₂₃H₂₈N₄O₇ 488.49 Boc, two 4-nitrophenethyl Acid-labile Boc group; potential for controlled deprotection
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea C₁₇H₁₈N₄O₅ 358.35 Diethyl, two 4-nitrophenyl Antibacterial activity; forms stable metal(II) complexes (e.g., Cu²⁺, Zn²⁺)
1-Benzyl-3-(4-nitrophenyl)urea C₁₄H₁₃N₃O₃ 271.27 Benzyl, 4-nitrophenyl Lower molecular weight; limited solubility in polar solvents
1-Benzyl-3-(2,6-dipropan-2-ylphenyl)urea C₃₂H₄₀N₂O 468.67 Benzyl, bulky alkyl/aryl groups High steric hindrance; potential for selective receptor binding
Key Observations:

Substituent Effects on Reactivity: The Boc group in this compound provides steric protection and acid sensitivity, unlike the ethyl groups in 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, which enhance metal coordination .

Biological Activity :

  • 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, with enhanced efficacy when complexed with Cu²⁺ or Zn²⁺ ions .
  • The Boc derivative’s biological activity remains underexplored, but its bulkier structure may reduce bioavailability compared to the diethyl analog.

Solubility and Synthetic Utility :

  • 1-Benzyl-3-(4-nitrophenyl)urea (molecular weight 271.27) has lower solubility in aqueous media due to its compact aromatic structure, limiting its utility in biological assays .
  • The Boc derivative’s higher molecular weight (488.49) and nitro groups may improve crystallinity for X-ray studies but complicate chromatographic purification.

Biological Activity

1-Boc-1,3-bis(4-nitrophenethyl)urea is a synthetic compound with significant potential in biochemical and medicinal research. Its structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and two nitrophenethyl moieties, suggests diverse biological activities, particularly in enzyme interactions and therapeutic applications.

  • Molecular Formula : C22H26N4O7
  • Molecular Weight : 458.5 g/mol
  • Structure : The compound features a urea linkage with two 4-nitrophenethyl groups, which are known to influence biological interactions through their electron-withdrawing properties.

This compound interacts with various molecular targets, primarily enzymes and receptors. The nitro groups may participate in redox reactions, potentially altering the activity of target proteins. This interaction can lead to modulation of biochemical pathways relevant to drug development and therapeutic interventions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

  • Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.
  • Anticancer Properties : Preliminary research suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cell lines.
  • Biochemical Assays : It is utilized as a probe in biochemical assays to study enzyme interactions and protein binding dynamics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Anticancer ActivityInduces apoptosis in cancer cell lines
Biochemical ProbingUsed to study enzyme interactions

Case Study: Anticancer Activity

In a study examining the effects of this compound on various cancer cell lines, it was observed that the compound exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This finding highlights the compound's potential as a lead in anticancer drug development .

Case Study: Enzyme Interaction

A detailed investigation into the enzyme inhibitory effects of this compound demonstrated its ability to inhibit specific kinases involved in signal transduction pathways. This inhibition was shown to alter downstream signaling events, suggesting therapeutic implications for diseases characterized by aberrant kinase activity .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesPotential Applications
1,3-bis(4-nitrophenethyl)ureaLacks Boc group; more reactiveGeneral synthesis
1-Boc-1,3-bis(4-aminophenethyl)ureaContains amino groups; different reactivityDrug development
1-Boc-1,3-bis(4-methoxyphenethyl)ureaMethoxy groups influence solubilityMaterial science

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